3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride
CAS No.: 1864057-68-0
Cat. No.: VC3020054
Molecular Formula: C11H20ClNS
Molecular Weight: 233.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1864057-68-0 |
|---|---|
| Molecular Formula | C11H20ClNS |
| Molecular Weight | 233.8 g/mol |
| IUPAC Name | 3-ethyl-1-thiophen-2-ylpentan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H19NS.ClH/c1-3-9(4-2)8-10(12)11-6-5-7-13-11;/h5-7,9-10H,3-4,8,12H2,1-2H3;1H |
| Standard InChI Key | LTMGZRZDMATEHT-UHFFFAOYSA-N |
| SMILES | CCC(CC)CC(C1=CC=CS1)N.Cl |
| Canonical SMILES | CCC(CC)CC(C1=CC=CS1)N.Cl |
Introduction
Chemical Identity and Structure
3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride is a thiophene derivative with distinctive structural features. The molecule consists of a pentanamine backbone with an ethyl group at the 3-position and a thiophene ring at position 1, with the compound existing as a hydrochloride salt. This structural arrangement contributes to its chemical behavior and potential biological activity. The thiophene ring, a sulfur-containing heterocycle, is known to impart specific electronic properties that can influence the compound's reactivity and interactions with biological systems.
The compound is formally identified by several key parameters, which are summarized in Table 1.
Table 1: Chemical Identification and Properties
| Property | Value |
|---|---|
| Name | 3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride |
| CAS Number | 1864057-68-0 |
| Molecular Formula | C11H20ClNS |
| Molecular Weight | 233.8 g/mol |
| IUPAC Name | 3-ethyl-1-thiophen-2-ylpentan-1-amine;hydrochloride |
| MDL Number | MFCD28126560 |
The structural representation can be described using various chemical notation systems, which are essential for chemical database searches and computational analyses as shown in Table 2.
Table 2: Structural Information
| Property | Value |
|---|---|
| Standard InChI | InChI=1S/C11H19NS.ClH/c1-3-9(4-2)8-10(12)11-6-5-7-13-11;/h5-7,9-10H,3-4,8,12H2,1-2H3;1H |
| Standard InChIKey | LTMGZRZDMATEHT-UHFFFAOYSA-N |
| SMILES | CCC(CC)CC(C1=CC=CS1)N.Cl |
| Canonical SMILES | CCC(CC)CC(C1=CC=CS1)N.Cl |
| PubChem Compound ID | 86263056 |
Physical and Chemical Properties
The physical and chemical properties of 3-ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride play a crucial role in determining its behavior in various environments and its potential applications. While detailed information about its physical appearance, solubility profile, and stability is limited in the available literature, some key properties have been documented .
Table 3: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical Appearance | Not specified in available sources |
| Solubility | Not specified in available sources |
| Purity (Commercial) | Minimum 95% |
| Melting Point | Not specified in available sources |
| Boiling Point | Not specified in available sources |
As a hydrochloride salt, the compound is expected to exhibit enhanced water solubility compared to its free base form, which is a common characteristic of amine hydrochlorides. The presence of the thiophene ring likely contributes to some degree of lipophilicity, potentially influencing the compound's ability to interact with biological membranes.
Structural Analogs and Related Compounds
Several structural analogs of 3-ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride exist, varying in the position of the thiophene substitution or the nature of the alkyl groups. Understanding these analogs provides context for the compound's potential properties and applications .
Table 4: Structural Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 1-(Thiophen-2-yl)pentan-1-amine hydrochloride | 1864056-75-6 | C9H16ClNS | 205.75 g/mol |
| 1-(Thiophen-3-yl)pentan-1-amine hydrochloride | 1864058-43-4 | C9H16ClNS | 205.75 g/mol |
| 3-Ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride | 1864057-09-9 | C11H20ClNS | 233.80 g/mol |
| 3-(Thiophen-3-yl)pentan-3-amine hydrochloride | 2763758-93-4 | C9H16ClNS | 205.75 g/mol |
The structural differences among these compounds primarily involve:
-
Position of thiophene substitution (2-position vs. 3-position)
-
Location of the amine group within the pentane chain
-
Presence or absence of the ethyl substituent
These subtle structural variations can significantly influence the compounds' chemical reactivity, biological activity, and physicochemical properties .
Analytical Methods and Characterization
The identification and characterization of 3-ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride can be performed using various analytical techniques. While specific analytical data for this compound is limited in the available sources, standard methods typically employed for similar compounds include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation
-
Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis
-
Infrared Spectroscopy: For identification of functional groups
-
Chromatographic Methods: For purity assessment and separation
-
X-ray Crystallography: For determination of three-dimensional structure
| Specification | Details |
|---|---|
| Purity | Minimum 95% |
| Intended Use | Research use only; not for human or veterinary use |
| Suppliers | Vulcanchem, Sigma-Aldrich (Enamine collection), Ambeed, and others |
| Common Catalog Numbers | VC3020054, ENAH30474257, A1077850 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume